molecular formula C10H5F3O2 B6229273 4-ethynyl-2-(trifluoromethyl)benzoic acid CAS No. 1870544-71-0

4-ethynyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B6229273
CAS No.: 1870544-71-0
M. Wt: 214.1
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Description

4-Ethynyl-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-ethynyl-2-(trifluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, ketones, and fluorinated derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound in various research and industrial applications.

Properties

CAS No.

1870544-71-0

Molecular Formula

C10H5F3O2

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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